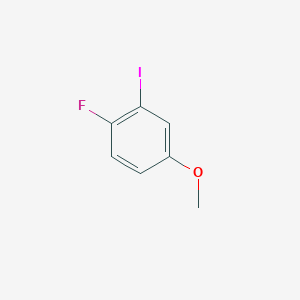

1-Fluoro-2-iodo-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-2-iodo-4-methoxybenzene, also known by its IUPAC name this compound, is an organofluorine compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-iodo-4-methoxybenzene typically involves the iodination of 4-fluoroanisole. One common method is the Sandmeyer reaction, where 4-fluoroanisole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions generally require low temperatures to maintain the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Fluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Sonogashira coupling reactions, where the iodine atom is replaced by a carbon-carbon or carbon-nitrogen bond.

Oxidation and Reduction: While less common, the methoxy group can undergo oxidation to form corresponding phenols or reduction to yield deoxygenated products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used under mild conditions.

Sonogashira Coupling: Copper and palladium catalysts, along with alkynes and amines, are employed under an inert atmosphere.

Major Products Formed

Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Fluoro-2-iodo-4-methoxybenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity is enhanced by the presence of the halogen atoms, which facilitate various coupling reactions. The iodine atom can participate in palladium-catalyzed reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential in constructing pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound is utilized for synthesizing biologically active molecules. This compound is particularly relevant in developing enzyme inhibitors and receptor modulators due to its structural characteristics that influence biological activity .

Medicinal Chemistry

This compound is a precursor in the synthesis of potential drug candidates targeting diseases such as cancer and inflammatory conditions. The compound's unique substitution pattern allows for modifications that can lead to enhanced biological activity and specificity for therapeutic targets .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers and other materials with desired properties .

Case Studies and Research Findings

Recent studies have illustrated the utility of this compound in various synthetic methodologies:

Mecanismo De Acción

The mechanism of action of 1-Fluoro-2-iodo-4-methoxybenzene largely depends on its role as an intermediate in various chemical reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon or carbon-nitrogen bonds through palladium-catalyzed processes . The methoxy group can also participate in hydrogen bonding and electronic interactions, influencing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoroanisole: Lacks the iodine atom, making it less reactive in coupling reactions.

3-Iodoanisole: Lacks the fluorine atom, affecting its electronic properties and reactivity.

4-Iodoanisole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

1-Fluoro-2-iodo-4-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

1-Fluoro-2-iodo-4-methoxybenzene, also known as o-fluoroiodobenzene, is an organic compound characterized by a benzene ring with a fluorine atom at the first position, an iodine atom at the second position, and a methoxy group (-OCH₃) at the fourth position. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features that influence its biological activity.

The molecular formula of this compound is C₇H₆FIO, with a molecular weight of approximately 236.03 g/mol. The presence of both electron-withdrawing (fluorine and iodine) and electron-donating (methoxy) groups significantly affects its reactivity and interaction with biological systems.

While specific mechanisms of action for this compound in biological systems remain largely unexplored, its structural analogs have demonstrated interactions with various enzymes and receptors. Similar compounds are known to participate in electrophilic aromatic substitution reactions, which can lead to the formation of biologically active derivatives.

Potential Biological Interactions:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Binding: The presence of halogen atoms often enhances binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-documented. However, compounds with similar halogenated structures typically exhibit varied absorption rates, distribution profiles, metabolism, and excretion pathways. Understanding these properties is crucial for predicting the compound's bioavailability and therapeutic potential.

Case Studies and Research Findings

Research into related compounds provides insights into the potential applications and biological activities of this compound:

- Synthesis and Reactivity Studies:

-

Bioconjugation Applications:

- The compound has been noted for its utility in bioconjugation processes, where it acts as a linker to covalently bond biomolecules. This application is particularly relevant in diagnostics and therapeutics .

- Immunomodulatory Effects:

Comparative Analysis

The following table summarizes key features of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₆FIO | Unique combination of halogens and methoxy group |

| 1-Chloro-2-iodo-4-methoxybenzene | C₇H₆ClIO | Chlorine instead of fluorine; similar reactivity |

| 1-Bromo-2-iodo-4-methoxybenzene | C₇H₆BrIO | Bromine instead of fluorine; more reactive |

| 1-Fluoro-2-bromo-4-methoxybenzene | C₇H₆FBrO | Contains both fluorine and bromine |

Propiedades

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.